Cas no 104340-33-2 (Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]-)
104340-33-2 structure
Product Name:Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]-
CAS No:104340-33-2
MF:C14H13N3S
MW:255.338121175766
CID:1142662
PubChem ID:11054238
Update Time:2025-04-20
Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]-
- 2-(1H-benzimidazol-2-ylsulfanylmethyl)aniline
- AKOS000213821
- DTXSID70453549
- 104340-33-2
- 2-[(1H-Benzimidazol-2-ylthio)methyl]benzenamine
- VIDRTFCKVZQFTK-UHFFFAOYSA-N
- SCHEMBL6480868
- 2-[(1H-Benzimidazol-2-yl)thiomethyl]benzenamine
-
- Inchi: 1S/C14H13N3S/c15-11-6-2-1-5-10(11)9-18-14-16-12-7-3-4-8-13(12)17-14/h1-8H,9,15H2,(H,16,17)
- InChI Key: VIDRTFCKVZQFTK-UHFFFAOYSA-N
- SMILES: S(C1=NC2C=CC=CC=2N1)CC1C=CC=CC=1N
Computed Properties
- Exact Mass: 255.08319
- Monoisotopic Mass: 255.08301860g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 274
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 80Ų
Experimental Properties
- PSA: 54.7
- LogP: 4.01860
Benzenamine, 2-[(1H-benzimidazol-2-ylthio)methyl]- Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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